molecular formula C4H7NO3S B589892 Methyl (hydroxyimino)(methylsulfanyl)acetate CAS No. 23135-20-8

Methyl (hydroxyimino)(methylsulfanyl)acetate

Cat. No.: B589892
CAS No.: 23135-20-8
M. Wt: 149.164
InChI Key: FMBJYQDMSHUOEQ-UHFFFAOYSA-N
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Description

Methyl (hydroxyimino)(methylsulfanyl)acetate is an organic compound with the molecular formula C4H7NO3S It is a derivative of oxime and thioester, featuring both a hydroxyimino group and a methylsulfanyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (hydroxyimino)(methylsulfanyl)acetate typically involves the reaction of methylthioacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate methylthioacetohydroxamic acid, which is then esterified to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxyimino)(methylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation Products: Methyl (sulfinyl)acetate, methyl (sulfonyl)acetate

    Reduction Products: Methyl (amino)acetate

    Substitution Products: Various substituted acetates depending on the nucleophile used

Scientific Research Applications

Methyl (hydroxyimino)(methylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (hydroxyimino)(methylsulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (hydroxyimino)acetate: Lacks the methylsulfanyl group, making it less hydrophobic.

    Methyl (methylsulfanyl)acetate: Lacks the hydroxyimino group, reducing its ability to form hydrogen bonds.

    Ethyl (hydroxyimino)(methylsulfanyl)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its steric properties.

Uniqueness

Methyl (hydroxyimino)(methylsulfanyl)acetate is unique due to the presence of both the hydroxyimino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-hydroxyimino-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-8-4(6)3(5-7)9-2/h7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBJYQDMSHUOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40782090
Record name Methyl (hydroxyimino)(methylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23135-20-8
Record name Methyl (hydroxyimino)(methylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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